molecular formula C12H18N2OS B2551473 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine CAS No. 2320820-90-2

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine

Cat. No.: B2551473
CAS No.: 2320820-90-2
M. Wt: 238.35
InChI Key: IVTBTXKXXJFSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine is a complex organic compound featuring a unique structure that combines a cyclopenta[d][1,3]thiazole ring with a methoxypyrrolidine moiety

Preparation Methods

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Scientific Research Applications

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(3-methoxypyrrolidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-15-9-5-6-14(7-9)8-12-13-10-3-2-4-11(10)16-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBTXKXXJFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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